molecular formula C22H19ClN4O4 B264272 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No. B264272
M. Wt: 438.9 g/mol
InChI Key: SLMPOIRKSBKAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of chromone-based drugs. It has been extensively studied for its potential applications in cancer therapy due to its antitumor and antiangiogenic properties.

Mechanism of Action

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide exerts its antitumor and antiangiogenic effects through multiple mechanisms. It inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and are critical for tumor invasion and metastasis. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been shown to have a low toxicity profile and does not cause significant damage to normal cells. However, it can cause mild gastrointestinal side effects, such as nausea and vomiting, in some patients. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in lab experiments is its potent antitumor and antiangiogenic effects. It can be used to study the mechanisms of cancer cell growth, invasion, and metastasis. However, one limitation is that 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and may require frequent administration in animal studies.

Future Directions

Future research on 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could focus on developing more potent analogs with improved pharmacokinetic properties. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be used in combination with other anticancer drugs to enhance their efficacy. Further studies could also investigate the potential applications of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the mechanisms underlying the mild gastrointestinal side effects of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be further explored to improve patient tolerability.

Synthesis Methods

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by the reaction with 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The final product is obtained through the acetylation of the amine group with acetic anhydride.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also exhibits antiangiogenic properties, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

properties

Product Name

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H19ClN4O4/c1-13-16-7-18(23)20(30-2)9-19(16)31-22(29)17(13)8-21(28)26-15-5-3-14(4-6-15)10-27-12-24-11-25-27/h3-7,9,11-12H,8,10H2,1-2H3,(H,26,28)

InChI Key

SLMPOIRKSBKAIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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